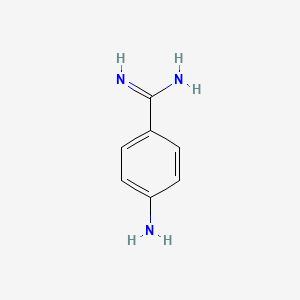

4-Aminobenzamidine

描述

Significance as a Biochemical Probe and Enzyme Modulator in Research

The utility of 4-aminobenzamidine in research is largely due to its function as both an enzyme modulator and a biochemical probe. chemsrc.comresearchgate.net Its ability to selectively bind to the active sites of specific enzymes allows researchers to investigate their function, structure, and role in biological pathways. guidechem.comebi.ac.uk

As an enzyme modulator, this compound is a well-characterized competitive inhibitor of serine proteases. carlroth.comcarlroth.com These enzymes are crucial to countless physiological processes, and their dysregulation is implicated in numerous diseases. mdpi.com this compound and its derivatives reversibly bind to the active site of enzymes like trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA), preventing the binding of their natural substrates and thereby modulating their activity. carlroth.comebi.ac.uk It is considered a strong inhibitor of trypsin and a comparatively weaker inhibitor of uPA, with a reported inhibition constant (Ki) of 82 μM for the latter. chemsrc.commedchemexpress.commolnova.comtargetmol.com This inhibitory property makes it an essential component of protease inhibitor cocktails used to preserve protein integrity during extraction and analysis. ebi.ac.uk

Beyond simple inhibition, this compound also serves as a biochemical probe. chemsrc.com For instance, it has been used as a fluorescent probe to study the active site of serine proteases. chemsrc.comresearchgate.net The compound itself is weakly fluorescent in an aqueous solution, but upon binding to the active site of an enzyme like trypsin, its fluorescence emission peak experiences a blue shift, providing a measurable signal of the binding event. chemsrc.com This characteristic allows for detailed studies of enzyme-ligand interactions and the influence of various conditions on binding affinity. researchgate.net Furthermore, its specific binding properties are exploited in affinity chromatography, where it is immobilized on a solid support to purify trypsin-like proteases from complex biological mixtures. ebi.ac.uksigmaaldrich.comchemicalbook.com

| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition |

| Trypsin | - | Strong, Competitive carlroth.comchemsrc.commedchemexpress.com |

| Urokinase-type Plasminogen Activator (uPA) | 82 μM | Competitive, Relatively Weak chemsrc.commedchemexpress.commolnova.comtargetmol.com |

| Thrombin | - | Competitive carlroth.comebi.ac.uk |

| Plasmin | - | Competitive carlroth.comebi.ac.uk |

| Acrosin | - | Inhibitor nih.gov |

Historical Context of Amidines as Serine Protease Ligands

The recognition of amidine-containing compounds as ligands for serine proteases has a history rooted in the systematic exploration of enzyme inhibitors. The study of small molecule inhibitors for trypsin-like enzymes, which are characterized by a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine (B10760008), paved the way for the discovery of benzamidine (B55565) and its derivatives. ebi.ac.uk

In 1963, it was first reported that trypsin could be inhibited by aliphatic and aromatic alkylamines. ebi.ac.uk This foundational work led to further investigation into related structures. A significant step forward came in 1968, when researchers including F. Markwardt published detailed studies on the inhibition constants for benzamidine and a variety of its analogues against proteases like trypsin, plasmin, and thrombin. ebi.ac.uk These studies established that the positively charged amidino group of benzamidine was key to its inhibitory activity, as it mimics the side chains of arginine and lysine, allowing it to bind effectively to the S1 specificity pocket of the protease active site. ebi.ac.uk

This interaction involves the cationic amidino group forming a salt bridge with a conserved aspartate residue at the bottom of the S1 pocket, supplemented by hydrophobic interactions with the pocket's walls. ebi.ac.uk this compound was identified as a slightly more potent inhibitor of trypsin than its parent compound, benzamidine. ebi.ac.uk This understanding cemented the role of the benzamidine scaffold as a "privileged structure" in the design of serine protease inhibitors, and it became a common starting point for developing agents targeting coagulation enzymes and other proteases involved in human disease. ebi.ac.uksphinxsai.com The development of potent inhibitors for serine proteases frequently results in lead compounds that feature these strong basic amidine functions. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has evolved from its initial characterization as a simple enzyme inhibitor to its application in sophisticated biochemical techniques and drug discovery programs. The compound's versatility and well-understood binding mechanism have spurred several distinct research trajectories. ebi.ac.uksigmaaldrich.comdiva-portal.org

One of the earliest and most enduring applications is in affinity chromatography . ebi.ac.uk By chemically linking this compound to a solid matrix like agarose (B213101) or sepharose, researchers create a highly selective medium for the purification of trypsin-like serine proteases. ebi.ac.uksigmaaldrich.comsigmaaldrich.com This technique remains a standard and effective method for isolating these enzymes from crude biological extracts for further study. sigmaaldrich.com

A major modern research trajectory is its use in fragment-based drug discovery (FBDD) . diva-portal.orgdiva-portal.orggu.se In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then chemically elaborated into more potent and selective lead compounds. diva-portal.org With its proven affinity for the S1 pocket of serine proteases, this compound serves as an ideal starting fragment. gu.senih.gov For example, researchers have successfully evolved this compound, with a micromolar affinity for thrombin, into a highly potent inhibitor with a nanomolar affinity through structure-guided chemical synthesis. gu.se

This leads to its broader role as a synthetic precursor and building block . sigmaaldrich.comchemicalbook.comsigmaaldrich.com The this compound scaffold is frequently used to synthesize libraries of more complex and potent inhibitors. sigmaaldrich.comsigmaaldrich.com These synthetic efforts have produced selective inhibitors for specific proteases like uPA, which is a target in cancer research due to its role in tumor invasion and metastasis. mdpi.commedchemexpress.compnas.org Other research has used it to generate fibrinogen receptor antagonists and novel heterocyclic compounds with potential therapeutic applications. sigmaaldrich.comchemicalbook.com

Finally, this compound continues to be used in fundamental biochemical and biophysical studies to probe enzyme function. researchgate.net Its interactions with enzymes are studied to understand the effects of different physiological conditions on protein stability and catalytic activity. researchgate.net It has also been used in more niche applications, such as in studies of antifertility agents targeting the sperm protease acrosin and in the development of molecularly imprinted polymers for biosensor applications. nih.govmdpi.com

| Research Area | Application of this compound | Key Findings / Goal |

| Affinity Chromatography | Immobilized Ligand | Purification of trypsin-like serine proteases. ebi.ac.uksigmaaldrich.com |

| Fragment-Based Drug Discovery | Starting Fragment | Development of potent and selective inhibitors (e.g., for thrombin). gu.senih.gov |

| Synthetic Chemistry | Precursor/Building Block | Synthesis of complex inhibitors for targets like uPA and fibrinogen receptors. sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Cancer Research | uPA Inhibitor | Inhibition of tumor growth and cell invasion in preclinical models. chemsrc.commedchemexpress.comtargetmol.com |

| Cardiovascular Research | Enzyme Inhibitor | Attenuation of cardiovascular dysfunctions in research models. medchemexpress.com |

| Reproductive Biology | Acrosin Inhibitor | Investigated for antifertility effects. nih.gov |

| Biophysical Studies | Fluorescent Probe | Elucidation of enzyme-ligand binding mechanics and protein stability. chemsrc.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-aminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPANETAWYGDRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191899 | |

| Record name | 4-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3858-83-1 | |

| Record name | p-Aminobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3858-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003858831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-ABA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminobenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GK9KT599 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Inhibition Mechanisms and Kinetics of 4 Aminobenzamidine

Fundamental Principles of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play crucial roles in various physiological processes. Their catalytic activity relies on a highly conserved active site architecture, making them susceptible to inhibition by molecules that can interact with this machinery.

Active Site Topography and Catalytic Triad (B1167595) Interactions

The catalytic activity of serine proteases is centered around a catalytic triad, a spatially conserved arrangement of three amino acid residues: a serine (Ser), a histidine (His), and an aspartate (Asp). nih.govnih.gov These residues are often located far from each other in the primary amino acid sequence but are brought into close proximity by the protein's three-dimensional folding. nih.gov The serine residue's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond. nih.gov The histidine residue functions as a general base, accepting a proton from the serine's hydroxyl group, which enhances its nucleophilicity. researchgate.net The aspartate residue, in turn, hydrogen bonds with the histidine, increasing the pKa of its imidazole (B134444) nitrogen and properly orienting it to accept the proton from serine. medchemexpress.com This charge-relay network is a hallmark of the serine protease catalytic mechanism. researchgate.net

Specificity Pockets (e.g., S1 Pocket) and Ligand Complementarity

While the catalytic triad is a conserved feature, the substrate specificity of different serine proteases is largely determined by their substrate-binding pockets. frontiersin.org The most critical of these is the S1 pocket, which accommodates the amino acid residue at the P1 position of the substrate (the residue immediately preceding the scissile bond). frontiersin.org The size, shape, and chemical nature of the S1 pocket dictate which amino acid side chains can bind, thereby conferring specificity. frontiersin.org

For instance, trypsin-like proteases, which cleave after positively charged residues like lysine (B10760008) and arginine, possess a deep S1 pocket with a negatively charged aspartic acid residue at its base to accommodate and stabilize the long, positively charged side chains. nih.govnih.gov In contrast, chymotrypsin-like enzymes have a more hydrophobic and spacious S1 pocket that preferentially binds large, hydrophobic residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Elastase-like proteases have a much smaller S1 cleft, restricting them to cleaving after small, non-polar amino acids. nih.govnih.gov The complementarity between the ligand (or inhibitor) and the S1 pocket is a crucial determinant of the potency and selectivity of inhibition. frontiersin.org

Kinetic Characterization of 4-Aminobenzamidine Inhibition

This compound is a well-characterized inhibitor of serine proteases, particularly those with trypsin-like specificity. Its inhibitory properties are a direct consequence of its chemical structure, which allows it to act as a mimic of the natural substrates of these enzymes.

Determination of Inhibition Constants (Ki, Ki')

The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme. For competitive inhibitors, only a Ki value is determined, as the inhibitor binds exclusively to the free enzyme. In cases of mixed-type inhibition, a second inhibition constant, Ki', is also determined, representing the dissociation constant for the binding of the inhibitor to the enzyme-substrate complex. nih.govbjournal.org

This compound has been shown to be a potent inhibitor of several trypsin-like serine proteases. The following table summarizes the reported Ki values for this compound against a selection of these enzymes.

| Enzyme | Ki (μM) | Reference |

|---|---|---|

| Human Tissue Kallikrein (hK1) | 146 ± 10 | bjournal.org |

| Trypsin | 8.25 | bjournal.org |

| Thrombin | 65 | nih.gov |

| Urokinase-type Plasminogen Activator (uPA) | 82 | medchemexpress.com |

Analysis of Inhibition Mechanisms (e.g., Linear Competitive, Mixed-Type)

Kinetic studies have demonstrated that this compound acts as a linear competitive inhibitor of trypsin-like serine proteases. nih.govbjournal.org In competitive inhibition, the inhibitor and the substrate compete for binding to the same site on the enzyme, in this case, the active site. bjournal.org The positively charged amidinium group of this compound mimics the side chains of arginine and lysine, allowing it to bind specifically and with high affinity to the S1 pocket of trypsin-like enzymes. nih.gov By occupying the active site, this compound prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

The linear nature of this competitive inhibition indicates that one molecule of the inhibitor binds to one molecule of the enzyme. bjournal.org This is in contrast to more complex inhibition models, such as parabolic inhibition, where multiple inhibitor molecules may bind to the enzyme. bjournal.org

Enzyme-Inhibitor Complex Dissociation Kinetics

The interaction between this compound and serine proteases is a reversible process. nih.gov The stability of the enzyme-inhibitor complex is not only defined by the equilibrium constant (Ki) but also by the rates of association (kon) and dissociation (koff). The ratio of koff to kon determines the Ki. The residence time of an inhibitor on its target enzyme, which is the reciprocal of the dissociation rate constant (1/koff), is an increasingly recognized parameter in drug discovery, as it can be a better predictor of in vivo efficacy than Ki alone.

While specific dissociation rate constants for this compound are not extensively reported in the provided context, studies on the closely related inhibitor benzamidine (B55565) with trypsin have highlighted the critical role of water molecules in the unbinding process. arxiv.org The presence and network of water molecules within the binding pocket can significantly influence the ligand's residence time. arxiv.org This suggests that the dissociation of this compound from the active site is a dynamic process influenced by the microenvironment of the binding pocket. The reversible nature of the binding allows for the enzyme to regain activity once the inhibitor has dissociated.

Influence of pH and Temperature on Kinetic Parameters

Influence of pH: The binding of this compound to the S1 specificity pocket of trypsin-like serine proteases is critically dependent on the pH of the environment. The solubility of this compound itself is pH-dependent and is enhanced under acidic conditions due to the protonation of its amino group. solubilityofthings.com The optimal pH for the binding of inhibitors to trypsin is generally around 8.0. sigmaaldrich.com This is because the interaction relies on a salt bridge between the positively charged amidinium group of the inhibitor and the negatively charged aspartate residue (Asp189) at the base of the S1 pocket. The ionization states of both the amidinium group of this compound and the carboxylate group of the enzyme's aspartic acid are crucial for this electrostatic interaction. Deviations from the optimal pH range can lead to changes in these ionization states, thereby weakening the binding affinity and increasing the inhibition constant (Kᵢ).

Influence of Temperature: Temperature affects the binding of this compound to serine proteases by influencing the thermodynamic parameters of the interaction. A comprehensive thermodynamic analysis of p-substituted benzamidine derivatives binding to trypsin revealed that the process is characterized by a negative change in heat capacity. nih.gov This leads to a phenomenon known as enthalpy-entropy compensation. At 25°C, both the enthalpy (ΔH°) and entropy (ΔS°) of binding are favorable for these inhibitors. nih.gov However, as the temperature increases, the net thermodynamic driving force for the association can shift from being entropically driven to being enthalpically driven. nih.gov This complex relationship means that a simple increase in temperature does not necessarily lead to a linear change in the inhibition constant. The binding affinity is a result of the balance between the favorable enthalpy from bond formation and the entropic changes related to the displacement of water molecules from the binding site and conformational changes in the protein. nih.gov

Inhibition of Specific Serine Protease Families by this compound

This compound is a well-established competitive inhibitor that targets the active site of trypsin-like serine proteases. scielo.br These enzymes are characterized by a deep S1 specificity pocket containing a key aspartic acid residue (Asp189) at its base, which accommodates and recognizes basic amino acid residues like arginine and lysine on their substrates. This compound mimics these natural substrates, with its protonated amidinium group forming a strong ionic bond with the carboxylate side chain of Asp189, effectively blocking the active site and preventing substrate hydrolysis. researchgate.net

Trypsin and Trypsin-like Enzymes

Trypsin and related enzymes, such as human tissue kallikrein (hK1), are primary targets for inhibition by this compound. The inhibition is of a linear competitive type, meaning the inhibitor binds reversibly to the enzyme's active site, competing directly with the substrate. scielo.br Studies have determined specific inhibition constants (Kᵢ) for this compound against these enzymes, quantifying its high affinity.

Comparative studies demonstrate that the addition of an amino group at the para position of benzamidine significantly enhances its inhibitory potency against trypsin and trypsin-like enzymes. For both trypsin and human tissue kallikrein, this compound exhibits a substantially lower inhibition constant (Kᵢ) than its parent compound, benzamidine, indicating a much stronger binding affinity. scielo.br

In the case of trypsin, this compound is more than twice as potent as benzamidine. scielo.br This difference is even more pronounced with human tissue kallikrein, where this compound is approximately 7.5 times more potent. scielo.br This enhanced affinity is attributed to additional interactions that the 4-amino group can make within the enzyme's active site or to altered electronic properties that favor binding. nih.gov

Table 1: Comparative Inhibition Constants (Kᵢ) of this compound and Benzamidine| Enzyme | Inhibitor | Kᵢ (µM) | Reference |

|---|---|---|---|

| Trypsin | This compound | 8.25 | scielo.br |

| Benzamidine | 18.4 | scielo.br | |

| Human Tissue Kallikrein (hK1) | This compound | 146 ± 10 | scielo.br |

| Benzamidine | 1098 ± 91 | scielo.br |

This compound is also an effective inhibitor of the autocatalytic activation of trypsinogen (B12293085) into its active form, trypsin. solubilityofthings.com This activation process is itself mediated by trypsin. By binding to the active site of newly formed trypsin molecules, this compound prevents them from cleaving and activating other trypsinogen molecules. A kinetic analysis of this process demonstrated that the apparent activation rate constant decreases non-linearly as the initial concentration of this compound increases, confirming its inhibitory effect on this crucial physiological process. nih.gov

Thrombin and Coagulation Factors

In addition to digestive enzymes, this compound effectively inhibits several serine proteases involved in the blood coagulation cascade, including thrombin and other factors such as Factor IXa and Factor Xa. nih.gov Its ability to bind to these enzymes has made it a valuable tool for studying their activation and function.

The binding of this compound to thrombin has been characterized, with a dissociation constant (KD) of 65 µM. nih.gov This interaction forms the basis for its use as a fluorescent probe to monitor enzyme kinetics. nih.gov

Factor Xa (FXa) is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. nih.gov this compound binds to the activated form of Factor X, and this interaction is utilized to monitor the activation of its zymogen, Factor X. nih.gov While this compound itself is a weak inhibitor of FXa, its structure serves as a crucial P1 residue—the part of an inhibitor that binds in the S1 pocket—for the design of highly potent and selective Factor Xa inhibitors. nih.gov Although it is a key component in many synthetic FXa inhibitors, a specific inhibition constant (Kᵢ) for this compound alone against Factor Xa is not prominently reported in the literature, reflecting its primary role as a foundational chemical scaffold in drug design rather than as a standalone therapeutic inhibitor for this specific target.

Compound Reference Table

Inhibition of Factor IXa

This compound has been identified as an inhibitor of Factor IXa, a critical serine protease in the intrinsic pathway of blood coagulation. The direct binding of p-aminobenzamidine to the activated form of Factor IXa has been confirmed through experimental studies, including the successful crystallization of the human coagulation Factor IXa in complex with p-aminobenzamidine. rcsb.org This interaction is the basis for the use of p-aminobenzamidine as a tool to monitor the activation of Factor IXa, as its binding to the activated enzyme, but not the zymogen, results in a detectable increase in fluorescence. nih.gov

Plasmin and Fibrinolytic Enzymes

This compound demonstrates inhibitory activity against plasmin, a key serine protease involved in the fibrinolytic system responsible for the breakdown of blood clots. carlroth.com The inhibition is reversible and competitive in nature. carlroth.com

Kinetic studies have determined the inhibition constant (Ki) of this compound for plasmin to be 1074 ± 19 µM. purdue.edu This indicates a moderate inhibitory potency against this enzyme. The development of multivalent inhibitors based on benzamidine scaffolds has been explored to enhance the inhibitory effect on plasmin. nih.gov

Kallikreins (e.g., Human Tissue Kallikrein 1, hK1)

The inhibitory effect of this compound on human tissue kallikrein 1 (hK1) has been well-characterized. Studies have shown that this compound acts as a linear competitive inhibitor of hK1. This type of inhibition indicates that the inhibitor binds to the active site of the free enzyme, thereby competing with the substrate.

The inhibition constant (Ki) for the interaction between this compound and hK1 has been determined to be 146 ± 10 µM. This value provides a quantitative measure of the inhibitor's potency towards hK1. The competitive nature of the inhibition suggests that this compound forms a binary enzyme-inhibitor (EI) complex.

Urokinase-type Plasminogen Activator (uPA)

This compound is a known inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis and tumor metastasis. The inhibition of uPA by this compound is competitive, and the inhibition constant (Ki) has been reported to be 82 μM. medchemexpress.com

Selectivity Profiles against Related Proteases

While this compound inhibits uPA, its selectivity for this enzyme over other related serine proteases is a critical aspect of its pharmacological profile. The development of derivatives of this compound has been a key strategy to enhance both potency and selectivity for uPA. embopress.orgnih.gov The core structure of this compound serves as a scaffold for designing more specific inhibitors by modifying various functional groups to achieve better interaction with the unique structural features of the uPA active site and its surrounding subsites.

Other Serine Proteases (e.g., from snake venoms)

The inhibitory properties of this compound extend to serine proteases found in snake venoms. For instance, benzamidine derivatives have been shown to inhibit the enzymatic activity of batroxobin, a thrombin-like serine proteinase from the venom of Bothrops atrox. nih.gov Furthermore, p-aminobenzamidine is effectively used as a ligand in affinity chromatography for the purification of serine proteases from the venom of snakes such as Bothrops jararaca, which is indicative of a strong and specific interaction. researchgate.net

Despite the clear evidence of inhibition, specific kinetic data, such as Ki or IC50 values, for the interaction of this compound with specific serine proteases from snake venoms are not extensively documented in the available literature.

Reversible Inhibition Mechanisms and Dead-End Complex Formation

The primary mechanism of inhibition by this compound for the serine proteases discussed is reversible competitive inhibition. nbinno.com In this mechanism, the inhibitor molecule, which often mimics the structure of the enzyme's natural substrate, binds to the active site of the enzyme. This binding is non-covalent and reversible, meaning the inhibitor can associate and dissociate from the enzyme.

The following table provides a summary of the kinetic data for the inhibition of various serine proteases by this compound:

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| Factor IXa | Not available | Inhibitor |

| Plasmin | 1074 ± 19 µM purdue.edu | Competitive |

| Human Tissue Kallikrein 1 (hK1) | 146 ± 10 µM | Linear Competitive |

| Urokinase-type Plasminogen Activator (uPA) | 82 μM medchemexpress.com | Competitive |

| Batroxobin (from Bothrops atrox venom) | Inhibited by benzamidine derivatives nih.gov | Competitive |

Molecular Interactions and Binding Thermodynamics of 4 Aminobenzamidine

Structural Basis of Ligand-Enzyme Recognition

The affinity and specificity of 4-aminobenzamidine for its target enzymes are dictated by its ability to form multiple, favorable interactions within the confines of the enzyme's binding pocket.

Hydrogen bonds are pivotal in orienting this compound correctly within the active site and contribute significantly to the stability of the enzyme-inhibitor complex. The primary anchor is the positively charged amidinium group, which mimics the side chain of arginine, the natural substrate for these enzymes. ebi.ac.ukacs.org This group forms a characteristic salt bridge with the carboxylate side chain of a highly conserved aspartate residue at the bottom of the S1 specificity pocket (Asp189 in trypsin). acs.orgnih.govresearchgate.net This interaction is often reinforced by a network of hydrogen bonds.

In addition to the primary interaction with Asp189, the amino group of this compound can form further hydrogen bonds. For instance, in its complex with trypsin, an extra hydrogen bond is likely formed with the hydroxyl group of Serine 195 (Ser195). nih.gov High-resolution crystal structures have revealed that the binding of similar inhibitors can involve short hydrogen bonds (less than 2.3 Å) among the inhibitor, Ser195, and a water molecule located in the oxyanion hole. researchgate.net These complex hydrogen bonding networks, which can involve conserved water molecules, are crucial for stabilizing the bound state. acs.orgduke.edu

While hydrogen bonding and electrostatic interactions provide specificity, hydrophobic interactions are a major driving force for binding. The phenyl ring of this compound is accommodated within the S1 binding pocket, which is lined with hydrophobic residues. ebi.ac.uknih.gov This sequestration of the non-polar ring from the aqueous solvent and its contact with hydrophobic side chains within the pocket is entropically favorable. nih.gov

Electrostatic forces are a dominant factor in the binding of this compound. The primary electrostatic interaction is the strong attraction between the cationic amidinium group of the inhibitor and the anionic carboxylate group of the Asp189 residue at the base of the S1 pocket. ebi.ac.ukacs.orgresearchgate.net This charge-charge interaction is a key determinant of the inhibitor's potency and its ability to act as a competitive inhibitor for enzymes that recognize arginine or lysine (B10760008) residues. ebi.ac.uk

Computational studies have quantified the significance of these forces, indicating that electrostatics can account for over 60% of the change in binding free energy when comparing this compound to its parent compound, benzamidine (B55565). nih.gov The electrostatic potential of the binding pocket is precisely tuned to complement the charge distribution of the ligand, guiding it into the correct orientation and contributing substantially to the binding affinity. researchgate.net

Biophysical Characterization of Binding Events

The binding of this compound to serine proteases can be monitored and quantified using various biophysical techniques, which take advantage of the changes in the physical properties of the inhibitor or the enzyme upon complex formation.

Due to its unique spectral properties, this compound is widely used as a spectroscopic probe to study the active sites of serine proteases. researchgate.netresearchgate.net Its binding can be followed by monitoring changes in its absorbance or fluorescence spectra, allowing for the determination of binding stoichiometry and dissociation constants. nih.gov This makes it a valuable tool for characterizing enzyme kinetics and for screening other potential inhibitors in competitive binding assays. nih.govresearchgate.net

The fluorescence properties of this compound are particularly sensitive to its environment. In an aqueous solution, the compound is weakly fluorescent. chemsrc.comnih.gov However, upon binding to the hydrophobic active site of a serine protease, it is shielded from the quenching effects of water, resulting in a significant enhancement of its fluorescence quantum yield. nih.govacs.org

This binding event is also accompanied by a "blue shift" in the emission maximum, meaning the peak of the emission spectrum moves to a shorter wavelength. This shift is characteristic of a fluorophore moving from a polar to a less polar environment. nih.gov For example, while this compound in a neutral aqueous buffer has an excitation maximum at 293 nm and an emission maximum at 376 nm, its binding to trypsin shifts the emission peak to 362 nm and enhances the fluorescence intensity 50-fold. nih.gov The effect is even more pronounced with thrombin, where binding causes a shift to 368 nm and a remarkable 230-fold increase in fluorescence. nih.gov These distinct fluorescence changes allow for precise real-time monitoring of binding events and the calculation of thermodynamic parameters. nih.govnih.govvt.edu

Compound Index

Spectroscopic Probes for Active Site Analysis

UV-Visible Spectroscopy (Absorbance Spectrum Red-Shifts, Difference Extinction Coefficients)

The binding of this compound to serine proteases induces noticeable changes in its ultraviolet-visible (UV-Vis) absorption spectrum. This phenomenon provides a valuable tool for studying the formation of the enzyme-inhibitor complex. When this compound binds to proteases like trypsin and thrombin, its absorbance spectrum undergoes a bathochromic shift, commonly known as a red-shift. nih.govhnue.edu.vnegyankosh.ac.in This shift to longer wavelengths is indicative of the change in the electronic environment of the this compound molecule as it moves from the aqueous buffer to the more hydrophobic active site of the enzyme. nih.gov

The interaction results in the appearance of a major difference peak in the absorbance spectrum. For the complex with trypsin, this peak is observed at 317 nm, while for the complex with thrombin, it appears at 323 nm. nih.gov These spectral shifts are quantified by the difference extinction coefficient (Δε), which represents the change in molar absorptivity upon complex formation. The difference extinction coefficient for the this compound-trypsin complex at its peak wavelength is 6,000 M⁻¹ cm⁻¹. nih.gov For the thrombin complex, the value is significantly higher, at 13,300 M⁻¹ cm⁻¹. nih.gov The concentration of this compound can be determined using its molar extinction coefficient, which is 15,000 M⁻¹ cm⁻¹ at 293 nm. nih.gov

These spectroscopic changes are not only qualitative indicators of binding but also allow for the quantitative determination of binding parameters. By titrating the enzyme with this compound and monitoring the change in absorbance, it is possible to determine the stoichiometry of binding and the dissociation constant (K D ). nih.gov For instance, such titrations have demonstrated that there is one binding site for this compound per molecule of trypsin and thrombin. nih.gov

The observed red-shift is a characteristic feature when a chromophore moves into a less polar environment, which aligns with the understanding that the active sites of these enzymes are substantially hydrophobic. nih.gov The magnitude of the red-shift and the difference extinction coefficient can also provide insights into the specific interactions within the binding pocket.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular interactions between this compound and its target proteins at an atomic level. researchgate.net By monitoring changes in the NMR signals of either the ligand or the protein upon complex formation, detailed information about the binding interface and affinity can be obtained. researchgate.net

A common approach is the use of chemical shift perturbation (CSP) experiments, where changes in the chemical shifts of protein nuclei are observed as the ligand is added. researchgate.netnih.gov These perturbations indicate which residues are in the vicinity of the binding site. researchgate.net For instance, in studies with serine proteases, the addition of this compound would be expected to cause significant chemical shift changes in the amino acid residues lining the S1 pocket, such as Asp189, Gly219, and Ser195 in trypsin.

Conversely, ligand-based NMR methods can also be employed. In these experiments, changes in the NMR signals of this compound are monitored. For example, when studying the interaction of a dimeric bisbenzamidine derivative with DNA, significant chemical shift perturbations were observed for both the ligand and the DNA, confirming a molecular recognition event. oup.com Similarly, for this compound binding to a protein, one would expect to see changes in the chemical shifts of its aromatic protons and the amidine group protons upon binding.

Competition experiments using NMR can also determine the binding affinity of this compound. In one such study involving urokinase-type plasminogen activator (uPA), a competition experiment was performed where this compound displaced a weaker, known ligand. researchgate.net By fitting the titration data, a dissociation constant (K D ) of 89 ± 20 μM was determined for this compound. researchgate.net This demonstrates that while it binds, it is not a potent inhibitor of uPA. researchgate.net

The analysis of Nuclear Overhauser Effect (NOE) data from NOESY experiments can provide distance constraints between the ligand and protein protons, which can be used to generate a 3D model of the complex. oup.com This has been successfully applied to model the binding of a bisbenzamidine dimer to DNA, where intermolecular NOEs were identified. oup.com A similar approach with this compound and a target protein would reveal its precise orientation and conformation within the binding site.

Fourier-Transform Infrared (FTIR) Spectroscopy in Complex Formation

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the structural changes in both this compound and its target macromolecule upon complex formation. This method is sensitive to changes in the vibrational modes of chemical bonds, providing insights into the specific functional groups involved in the binding interaction. mdpi.comnih.gov

When this compound binds to a protein, changes in the FTIR spectrum can be observed in regions corresponding to the vibrations of its functional groups, such as the amidinium group and the aromatic ring. For example, in the study of a Schiff base complex, the azomethine (C=N) stretching vibration shifted upon complexation, indicating its involvement in coordination. researchgate.net Similarly, for this compound, shifts in the stretching and bending vibrations of the C-N and N-H bonds of the amidinium and amino groups would be expected upon forming hydrogen bonds within the protein's active site.

FTIR has been used to characterize surfaces modified with this compound for affinity chromatography. nih.gov In one study, regenerated cellulose (B213188) membranes were modified with para-aminobenzamidine (pABA). nih.gov FTIR analysis confirmed the covalent immobilization of the ligand. nih.gov The spectra of the modified membranes showed characteristic bands of pABA, and changes in these bands could be monitored to understand the linkage to the membrane. nih.gov

In a study on microcontact-imprinted polymers for protein sensing, N-methacryloyl-4-aminobenzamidine hydrochloride was used as a functional monomer. diva-portal.orgacs.org The resulting polymer featured strong vibrational signals, including a broad band around 1643 cm⁻¹ attributed to vibrations from the polymer amidinium and amide groups, confirming the incorporation of the this compound moiety. acs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Signatures

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including those involving this compound. nih.gov By measuring the heat released or absorbed during the titration of a protein with the ligand, ITC provides a complete thermodynamic profile of the binding event in a single experiment. nih.gov This includes the binding affinity (K a ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

Studies on the binding of this compound and its derivatives to serine proteases like trypsin have been conducted using ITC. nih.govrsc.org These experiments reveal the thermodynamic driving forces behind the interaction. For example, the binding of p-aminobenzamidine to trypsin has been investigated in various water/methanol (B129727) mixtures to understand the role of solvation. rsc.org

The thermodynamic signature, which is the specific combination of ΔH and TΔS, provides insights into the nature of the binding forces. A favorable enthalpic contribution (negative ΔH) typically suggests the formation of hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive TΔS) is often associated with the hydrophobic effect and the release of ordered solvent molecules from the binding interface. researchgate.net

For instance, ITC experiments on the binding of p-aminobenzamidine to trypsin in different solvent conditions showed that while the binding free energy (ΔG) changed only modestly with increasing methanol concentration, this was due to a strong enthalpy-entropy compensation. rsc.org The binding enthalpy became more favorable at higher methanol concentrations, which was attributed to stronger protein-ligand interactions. rsc.org

The data obtained from ITC is crucial for understanding structure-activity relationships and for the rational design of more potent inhibitors. It allows for the dissection of the binding energy into its enthalpic and entropic components, offering a deeper understanding of the molecular recognition process than binding affinity alone.

Table 1: Thermodynamic Parameters for the Binding of p-Aminobenzamidine (PAB) to Trypsin in Water/Methanol Mixtures at 298.15 K

| Methanol (% v/v) | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| 0 | 17.5 ± 0.9 | -6.5 ± 0.0 | -8.1 ± 0.1 | 1.6 ± 0.1 |

| 10 | 15.6 ± 1.1 | -6.6 ± 0.1 | -8.9 ± 0.1 | 2.3 ± 0.1 |

| 20 | 13.5 ± 0.5 | -6.7 ± 0.0 | -9.8 ± 0.1 | 3.1 ± 0.1 |

| 30 | 11.5 ± 0.6 | -6.8 ± 0.0 | -10.9 ± 0.1 | 4.1 ± 0.1 |

This table is adapted from data presented in studies on the solvent effects on ligand binding to serine proteases. rsc.org

Enthalpy-Entropy Compensation Analysis

The study of a series of p-substituted benzamidine inhibitors, including this compound, binding to trypsin has shown that even small structural modifications can lead to large, compensating changes in enthalpy and entropy. nih.gov For example, when studying the binding of p-aminobenzamidine to trypsin in different water/methanol mixtures, a strong enthalpy-entropy compensation was observed. rsc.org As the concentration of methanol increased, the binding enthalpy became more favorable, but this was counteracted by a more unfavorable entropy contribution, leading to only a modest change in the binding affinity. rsc.orgscispace.com

This compensation can be attributed to several factors. A more favorable enthalpy often arises from the formation of stronger or more numerous hydrogen bonds and van der Waals contacts between the ligand and the protein. researchgate.net However, these stronger interactions can lead to a greater loss of conformational freedom for both the ligand and the protein, as well as a more ordered arrangement of water molecules in the binding site, resulting in an entropic penalty. researchgate.netrsc.org

In the case of the binding of two competitive inhibitors, proflavin and p-aminobenzamidine, to thrombin, the interaction was characterized by a significant change in the standard heat capacity (ΔC p ), which is often linked to EEC. nih.gov The linear correlation found between the binding enthalpy and entropy values for a series of ligands binding to thrombin was interpreted as a real phenomenon of chemical compensation. nih.gov This suggests that the enzyme can undergo conformational transitions upon ligation, and these structural adjustments are a key factor in the observed EEC. nih.gov

Analysis of EEC is crucial for understanding the subtle balance of forces that govern molecular recognition. It highlights that a focus solely on optimizing binding affinity (ΔG) can be misleading, as very different thermodynamic profiles can lead to similar affinities.

Solvation Effects on Binding Thermodynamics

The importance of solvation is highlighted in studies of this compound binding to trypsin in water/methanol mixtures. nih.govrsc.org The addition of methanol as a co-solvent alters the properties of the bulk solvent and, consequently, the thermodynamics of binding. ITC experiments revealed that the binding enthalpy for p-aminobenzamidine to trypsin becomes more favorable in the presence of methanol. rsc.org This was attributed to stronger protein-ligand interactions. rsc.org However, the entropy contribution became more unfavorable, which was linked to the desolvation of the ligand from the bulk solvent. rsc.org The desolvation of p-aminobenzamidine is more favorable in pure aqueous solution than in water/methanol mixtures. rsc.org

Furthermore, the displacement of water molecules from the binding site upon ligand binding can be a major driving force for the interaction. The release of these "unhappy" or thermodynamically unfavorable water molecules into the bulk solvent can result in a favorable entropic gain. acs.org Studies using solvent isotope effects (comparing H₂O and D₂O) have been employed to probe the role of water networks in the binding of benzamidine analogs to trypsin, revealing significant contributions from the binding site water network. nih.govacs.org

Multi-site Binding Analysis for Serine Proteases

The primary binding site for this compound on trypsin-like serine proteases is the S1 specificity pocket. pnas.orgresearchgate.net This deep, negatively charged pocket is well-suited to accommodate the positively charged amidinium group of the inhibitor. The interaction is anchored by a salt bridge between the amidinium group and the carboxylate of the highly conserved Asp189 residue at the bottom of the S1 pocket. pnas.orgnih.gov In addition to this key electrostatic interaction, the phenyl ring of this compound engages in hydrophobic interactions with the side chains of residues lining the pocket. researchgate.netnih.gov The amino group at the para position has the potential to form additional hydrogen bonds, for instance with the carbonyl oxygen of Gln192 or Ser195, which can enhance binding affinity. nih.govpnas.org

While the S1 pocket is the principal and highest-affinity binding site, the possibility of interactions with other, secondary sites on the enzyme surface cannot be entirely dismissed, particularly at high ligand concentrations. However, most experimental evidence, such as titrations monitored by UV-Vis spectroscopy, points to a one-to-one binding stoichiometry for this compound with enzymes like trypsin and thrombin, indicating a single primary binding site. nih.gov

The concept of multi-site binding becomes more relevant when considering larger, more complex inhibitors derived from the this compound scaffold. These derivatives can be designed to extend out of the S1 pocket and interact with adjacent subsites (S2, S3, S4, S1', etc.). For example, the design of selective urokinase-type plasminogen activator (uPA) inhibitors involved using a phenylguanidine moiety (related to the amidinium group) to anchor in the S1 pocket, while other parts of the inhibitor were designed to interact with the S1' subsite. pnas.org

The binding of this compound itself is generally considered to be confined to the active site cleft. The effectiveness of this compound as a competitive inhibitor stems from its ability to mimic the side chains of the natural substrates of these enzymes, such as arginine and lysine, thereby blocking access of the substrate to the catalytic machinery. researchgate.net

Structure Activity Relationship Sar and Derivative Design

Elucidation of Pharmacophoric Features of 4-Aminobenzamidine

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound, its effectiveness as a serine protease inhibitor is rooted in a well-defined set of pharmacophoric features that allow it to mimic the natural substrates of these enzymes, such as arginine and lysine (B10760008).

The key pharmacophoric elements of this compound are:

A Positively Charged Group: The amidine group (-C(=NH)NH₂) is protonated at physiological pH, carrying a positive charge. This cationic feature is paramount, as it forms a strong, charge-assisted hydrogen bond (a salt bridge) with the highly conserved aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. ebi.ac.ukmdpi.comresearchgate.net This interaction is the primary anchor for the inhibitor within the enzyme's active site. mdpi.com

Hydrogen Bond Donor/Acceptor: The 4-amino group (-NH₂) acts as a hydrogen bond donor. solubilityofthings.com This group can form additional hydrogen bonds with residues in or near the active site, enhancing binding affinity and potentially influencing selectivity compared to the unsubstituted benzamidine (B55565).

Together, these features—a cationic center, a hydrophobic aromatic scaffold, and a hydrogen-bonding group—define the minimal structural requirements for this compound to function as a competitive inhibitor of serine proteases. mdpi.com

Impact of Aromatic Substitutions on Inhibitory Potency and Selectivity

Modifying the aromatic ring of this compound is a key strategy for optimizing its inhibitory profile. Substitutions at various positions on the benzene (B151609) ring can profoundly influence potency, selectivity, and pharmacokinetic properties. The goal is often to exploit subtle differences in the architecture of the S1 pocket and adjacent subsites among different serine proteases.

For instance, research into Factor Xa (fXa) inhibitors revealed that incorporating a hydroxyl group at the 4-position, creating 4-hydroxybenzamidine, resulted in effective inhibitors when combined with a sulfonamidopyrrolidinone scaffold. acs.org This suggests that while a positive charge in the S1 pocket is favored, the specific nature of the substituent can be tuned for a particular target.

In a different context, a study focused on dipeptidyl peptidase IV (DPP-IV) inhibitors demonstrated the dramatic effect of aromatic substitution. By systematically optimizing substituents on a related aminomethylpyrimidine scaffold, researchers achieved a remarkable 100,000-fold increase in inhibitory potency. nih.gov This highlights how fine-tuning electronic and steric properties on the aromatic core can lead to significant gains in activity.

The introduction of halogen atoms is another strategy used to create non-amidine/guanidine (B92328) inhibitors with improved bioavailability. Halogenated compounds can interact with the S1 pocket via halogen bonds, providing an alternative to the charged interactions of the amidine group. rsc.org

Table 1: Effect of Aromatic Substitution on Inhibitor Activity

| Scaffold/Target Enzyme | Substitution | Observed Effect | Reference |

|---|---|---|---|

| Sulfonamidopyrrolidinone / Factor Xa | 4-Hydroxy on benzamidine | Discovered to be an effective inhibitor. | acs.org |

| Aminomethylpyrimidine / DPP-IV | Optimized aromatic substituents | 100,000-fold increase in potency. | nih.gov |

| Thiophene-2-carboxamidine / uPA | Substitution at position 4 of thiophene (B33073) ring | Led to the discovery of a new lead inhibitor with a Ki of 101 nM. | researchgate.net |

Comparison of this compound with Related Amidine and Guanidine Ligands

The inhibitory activity of this compound is often benchmarked against its parent compound, benzamidine, and against ligands containing a guanidine group, which also serves as an arginine mimetic.

This compound vs. Benzamidine: The addition of the 4-amino group generally enhances inhibitory potency. A study on human tissue kallikrein (hK1) demonstrated that this compound is a significantly more potent inhibitor than benzamidine. semanticscholar.orgscielo.brnih.gov This enhanced activity is attributed to the additional hydrogen bonding interactions provided by the amino group. solubilityofthings.com A similar trend is observed with trypsin, where this compound also shows stronger inhibition. ebi.ac.uksemanticscholar.org

Amidine vs. Guanidine Ligands: Both amidine and guanidine groups are basic and positively charged, allowing them to anchor within the S1 pocket of serine proteases. mdpi.compnas.org (4-Aminomethyl)phenylguanidine, for example, has been used as a P1 residue in the design of highly selective inhibitors for urokinase-type plasminogen activator (uPA). pnas.org However, a significant drawback of both groups is their positive charge at physiological pH, which can lead to low bioavailability and poor pharmacokinetic profiles, limiting their use as oral drugs. rsc.org This has spurred research into neutral or alternative P1 moieties that can still effectively interact with the S1 pocket.

Table 2: Comparative Inhibition Constants (Ki) of Amidine Derivatives

| Inhibitor | Target Enzyme | Ki (µM) | Reference |

|---|---|---|---|

| This compound | Human Tissue Kallikrein (hK1) | 146 ± 10 | scielo.brnih.gov |

| Benzamidine | Human Tissue Kallikrein (hK1) | 1,098 ± 91 | scielo.brnih.gov |

| This compound | Trypsin | 8.25 | semanticscholar.org |

| Benzamidine | Trypsin | 18.4 | semanticscholar.org |

| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 | acs.org |

| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 | acs.org |

| Pentamidine (bivalent benzamidine) | tPA | 43 ± 9.7 | acs.org |

Design and Synthesis of this compound Derivatives as Enhanced Inhibitors

This compound serves as a versatile starting point or "warhead" for the synthesis of more complex and potent inhibitors. solubilityofthings.comsigmaaldrich.com By attaching various chemical moieties to its core structure, researchers can target secondary binding pockets (S2, S3, S4, etc.) of an enzyme, thereby increasing both potency and selectivity.

The design of derivatives is tailored to the unique topology of the target enzyme's active site.

Urokinase-type Plasminogen Activator (uPA): To develop selective uPA inhibitors, researchers have used scaffolds like (4-aminomethyl)phenylguanidine, which is closely related to this compound. By derivatizing the amino group with various hydrophobic residues, they successfully created potent and selective nonpeptidic inhibitors. pnas.org The structure-based design often involves using the 4-aminoarylguanidine or this compound moiety as the S1 binding group. nih.govresearchgate.net

Thrombin: For thrombin inhibitors, the this compound core can be elaborated with structures that interact with thrombin's exosites. For example, derivatives have been designed with spacer arms intended to be grafted onto polymer materials to create blood-compatible surfaces. psu.edu

Factor Xa (fXa): Potent and selective fXa inhibitors have been developed using a central pyrrolidinone template that presents a this compound or 4-hydroxybenzamidine group to the S1 subsite, while other parts of the molecule are optimized to interact with the S4 subsite. acs.org

Spacer arms and linkers are critical components in two main applications: affinity chromatography and the design of multivalent inhibitors.

In affinity chromatography, this compound is covalently attached to a solid support, such as agarose (B213101) beads, to purify trypsin-like proteases. gbiosciences.com A spacer arm, often a 6-carbon chain, is placed between the ligand and the bead matrix. This spacer minimizes steric hindrance, allowing the target proteases to access and bind to the immobilized this compound ligand more efficiently. gbiosciences.com

In inhibitor design, linkers are used to connect two or more binding moieties to create bivalent or heterobivalent inhibitors. A study on serine protease inhibition connected 4-aminomethyl benzamidine (AMB) to tranexamic acid (TXA) using polyethylene (B3416737) glycol (dPEG) linkers of varying lengths. acs.org The results showed that the linker length was crucial for achieving simultaneous binding to the enzyme's active site (targeted by AMB) and a secondary binding site (the lysine binding site, targeted by TXA). For plasmin and tPA, linker lengths that exceeded the distance between the two sites improved inhibition due to multivalent binding effects. acs.org

To overcome the poor bioavailability of charged amidine inhibitors, researchers are exploring analogues with different substitutions. While direct reports on fluorinated this compound are scarce, the broader strategy of using halogenation is gaining traction. Halogenated benzylamines have been studied as probes for the S1 pocket of uPA, where they can form stabilizing halogen bonds, offering an alternative to the salt bridge formed by amidines. rsc.org

Other substitutions are also being explored. The synthesis of dabigatran, a potent thrombin inhibitor, involves intermediates derived from p-aminobenzamidine, showcasing how complex heterocyclic structures can be built upon this core. ipfdd.degoogle.com The development of sulfonamidopyrrolidinone inhibitors containing 4-hydroxy- and 4-aminobenzamidines for fXa is another example of how diverse substitutions are used to optimize potency and selectivity. acs.org These strategies aim to maintain the crucial interaction with the S1 pocket while improving drug-like properties and exploiting interactions with other parts of the enzyme.

Computational Methodologies in 4 Aminobenzamidine Research

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in the study of 4-aminobenzamidine, a known inhibitor of serine proteases like thrombin and trypsin.

Prediction of Binding Poses and Interaction Hotspots

Molecular docking simulations have been successfully used to predict the binding pose of this compound within the active sites of various enzymes. For instance, in a study involving thrombin, docking correctly placed p-aminobenzamidine in the P1 specificity pocket. msu.edu The predicted pose was found to be in close agreement with the crystal structure, with a root-mean-square deviation (RMSD) of less than 0.7 Å. nih.gov These simulations reveal key interaction hotspots, such as the S1 pocket, where the aminobenzamidine moiety typically binds. msu.edunih.govacs.org The accuracy of these predictions is crucial for understanding the specific interactions, like hydrogen bonds and electrostatic interactions, that contribute to the binding affinity. For example, the interaction between the amidinium group of the ligand and specific residues like Asp189 in the S1 pocket of trypsin is a critical determinant of binding.

Virtual Screening Applications for Novel Inhibitors

Virtual screening utilizes docking to rapidly assess large libraries of chemical compounds for their potential to bind to a biological target. This approach has been effectively applied in the discovery of novel inhibitors based on the this compound scaffold. In one instance, a virtual screen of fragment libraries identified this compound as a top-scoring compound for the P1 pocket of thrombin. msu.edu This initial hit was then used as a building block for the combinatorial design of new, more potent inhibitors. msu.edu By connecting this compound to various substituted benzaldehydes, researchers were able to synthesize compounds with significantly improved binding affinities. msu.edu This highlights the power of virtual screening to not only identify initial hits but also to guide the evolution of these fragments into lead compounds. gu.se

Molecular Dynamics (MD) Simulations of Binding Processes

Molecular dynamics (MD) simulations provide a dynamic view of the binding process, complementing the static picture offered by molecular docking. These simulations track the movements of atoms over time, offering insights into the entire binding event.

Elucidation of Binding and Dissociation Pathways

MD simulations have been instrumental in mapping the complete binding process of benzamidine (B55565) derivatives to enzymes like trypsin. researchgate.net These simulations can reveal complex binding pathways that involve the ligand initially interacting with the protein surface before finding its way into the binding pocket. researchgate.net For example, simulations have shown that benzamidine explores various regions on the trypsin surface before settling into the crystallographically observed bound pose. researchgate.net This detailed understanding of the association process is critical for a comprehensive view of ligand recognition.

Analysis of Conformational Changes Upon Binding

The binding of an inhibitor can induce conformational changes in the target enzyme, and MD simulations are well-suited to study these dynamic events. The binding of this compound and similar inhibitors to enzymes like thrombin and tryptase has been shown to be linked to conformational transitions in the protein. nih.govacs.orgnih.gov For instance, the binding of p-aminobenzamidine to thrombin is associated with a change in the standard heat capacity, suggesting a burial of non-polar surface area and a conformational adjustment upon ligation. nih.gov In the case of human tryptase, the loss of ability to bind p-aminobenzamidine upon spontaneous inactivation provides evidence for conformational changes affecting the S1-pocket. nih.govacs.org These simulations can capture the subtle rearrangements of protein loops and side chains that accommodate the ligand, which are often crucial for achieving high binding affinity. slu.edu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org In the context of this compound research, 3D-QSAR studies have been instrumental in understanding the structural requirements for potent enzyme inhibition. researchgate.net These methods are foundational for developing predictive models to design novel inhibitors. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D shape and electrostatic properties. ijpsonline.com The process involves aligning a series of molecules, such as this compound derivatives, and then calculating their steric and electrostatic fields on a 3D grid. ijpsonline.com These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. ijpsonline.com

In a study on urokinase-type plasminogen activator (uPA) inhibitors, which included this compound derivatives, CoMFA models were developed. researchgate.net For a set of 4-aminoarylguanidines and 4-aminobenzamidines, a CoMFA model using both steric and electrostatic fields yielded a cross-validated r² (r²cv) of up to 0.722 and a predictive r² (r²pred) of up to 0.870. researchgate.net The resulting 3D contour maps from the CoMFA model highlight regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, thus guiding the modification of the this compound scaffold to enhance inhibitory potency. acs.org

| Chemical Series | Training Set Size (N) | Test Set Size (N) | r²cv (Steric & Electrostatic) | r²pred (Steric & Electrostatic) |

|---|---|---|---|---|

| 2-pyridinylguanidines | 25 | 8 | 0.452-0.722 | 0.597-0.870 |

| 4-aminoarylguanidines and 4-aminoarylbenzamidines | 29 | 8 | 0.452-0.722 | 0.597-0.870 |

| thiophene-2-carboxamindines | 64 | 19 | 0.452-0.722 | 0.597-0.870 |

| 2-naphthamidines | 32 | 8 | 0.452-0.722 | 0.597-0.870 |

| 1-isoquinolinylguanidines | 29 | 7 | 0.452-0.722 | 0.597-0.870 |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govresearchgate.net This method uses a Gaussian function to calculate similarity indices, which avoids some of the technical issues associated with CoMFA's potential fields and often results in more easily interpretable contour maps. nih.govontosight.ai

For the same series of uPA inhibitors including this compound derivatives, CoMSIA models were also generated. researchgate.net These models provided a more detailed understanding of the structure-activity relationships by highlighting the importance of hydrophobicity and hydrogen-bonding patterns for potent inhibition. nih.gov The CoMSIA contour maps can pinpoint specific regions on the ligand where modifying these properties would be beneficial for binding affinity. nih.gov This level of detail is crucial for designing inhibitors with improved selectivity and potency. researchgate.net

The ultimate goal of QSAR studies like CoMFA and CoMSIA is to develop robust predictive models that can be used to design novel and more effective inhibitors. researchgate.netnih.gov By analyzing the contour maps generated from these models, medicinal chemists can identify key structural modifications to the this compound scaffold that are likely to improve its biological activity. nih.gov

For instance, if a CoMFA map shows a region of positive electrostatic potential is favorable near a certain position, a substituent with a positive charge could be introduced there. Similarly, if a CoMSIA map indicates a favorable hydrophobic region, adding a nonpolar group could enhance potency. researchgate.net This structure-based design approach has been successfully applied to develop potent and selective inhibitors for various targets, including uPA and factor Xa, starting from lead compounds like this compound. researchgate.netnih.gov The iterative process of designing, synthesizing, and testing new compounds based on these computational predictions accelerates the drug discovery process. psu.edu

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the relative binding free energies of two ligands to a protein. nih.gov This "alchemical" method involves computationally "mutating" one ligand into another in both the solvated state and when bound to the protein. nih.govrsc.org The difference in the free energy of these two transformations provides the relative binding affinity (ΔΔG). nih.govnih.gov

FEP calculations have been used to study the binding of benzamidine-like inhibitors, including this compound, to trypsin. nih.gov In one study, FEP simulations were performed to compute the relative binding free energy of this compound compared to benzamidine. nih.gov The calculations showed a slight increase in binding affinity for this compound, which was in qualitative agreement with experimental data. nih.gov However, the calculated magnitude of change was less significant than the experimental value, highlighting the challenges in accurately modeling the subtle energetic contributions, such as the solvation free energy and the specific hydrogen bonding interactions involving the amino group. nih.gov

| Ligand Transformation | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

|---|---|---|

| Benzamidine -> this compound | -0.28 | -0.79 |

Absolute binding free energy calculations, which predict the binding affinity of a single ligand, are even more challenging but offer profound insights. mpg.de These methods are crucial for validating force fields and scoring functions used in drug design. nih.gov While specific FEP studies on this compound are part of broader research on benzamidine derivatives, they demonstrate the power of alchemical methods to provide detailed, albeit computationally intensive, predictions of binding affinity that can guide lead optimization. cresset-group.comchemrxiv.org

Water Network Analysis in Ligand Binding

Water molecules within a protein's binding site play a critical role in the thermodynamics of ligand binding, influencing both enthalpy and entropy. acs.orgresearchgate.net Water network analysis involves computational methods to identify and characterize the energetics of these water molecules before and after a ligand binds. nih.gov

By analyzing the water network, researchers can understand how modifications to a ligand, such as the addition of the amino group in this compound, affect the surrounding water structure. acs.org This information is vital for rational drug design, as it allows for the design of ligands that can favorably interact with or displace specific water molecules to improve binding affinity and enthalpy. acs.orgnih.govnih.gov The energetic contributions of these water networks can be estimated and corroborated with experimental data from techniques like isothermal titration calorimetry (ITC), confirming the importance of including water effects in computational ligand design. acs.org

Applications of 4 Aminobenzamidine As a Research Tool

Monitoring Enzyme Activation and Conformational Changes

A key application of 4-aminobenzamidine is in the real-time monitoring of enzyme activation and associated conformational shifts. This is particularly valuable for studying proteases that are synthesized as inactive precursors, or zymogens, and become active only after specific proteolytic cleavage.

The fluorescent properties of this compound are central to this application. The compound exhibits a significant increase in fluorescence when it binds to the active site of trypsin-like serine proteases. nih.gov Crucially, it does not bind to the inactive zymogen forms, meaning the fluorescence signal is directly proportional to the concentration of the activated enzyme. nih.gov This principle allows researchers to continuously monitor the activation process as it occurs.

This method has been successfully used to track the activation of several key enzymes in the blood coagulation cascade, including trypsin, thrombin, factor IXa, and factor Xa. nih.gov For instance, in studies of factor IX activation by factor XIa, the binding of this compound to the newly formed factor IXa active site results in a measurable increase in intrinsic fluorescence, providing a direct readout of the activation kinetics. vt.edu The data gathered from this fluorescence increase correlates well with results from other methods like synthetic substrate hydrolysis and gel electrophoresis. nih.gov

Beyond simple activation, this compound can also probe more subtle conformational changes within an enzyme's active site. Rapid kinetic measurements of this compound binding have been used to confirm the existence of different conformational states in enzymes like thrombin, providing evidence for allosteric regulation within the trypsin enzyme family. acs.org

Affinity Chromatography for Serine Protease Purification and Depletion

Affinity chromatography is a powerful technique that separates proteins based on a specific, reversible binding interaction between the protein and an immobilized ligand. The ability of this compound to bind selectively to the active site of serine proteases makes it an ideal ligand for this purpose. astreabioseparations.comresearchgate.net It is widely used for both the purification of specific proteases and the removal (depletion) of contaminating protease activity from a sample of a different target protein. cytivalifesciences.com.cncytivalifesciences.com.cn

The creation of an effective affinity matrix involves covalently attaching the this compound ligand to a solid, porous support. cytivalifesciences.com.cn Common support materials include agarose (B213101) beads (e.g., Sepharose) and regenerated cellulose (B213188) membranes. cytivalifesciences.com.cnnih.gov

A critical design element is the use of a "spacer arm," a chemical chain that connects the ligand to the matrix. cytivalifesciences.com.cn This spacer arm positions the ligand away from the surface of the matrix, making it more accessible for binding to the active site of a target protease and avoiding steric hindrance. nih.gov The synthesis often involves activating the matrix material and then coupling it to this compound through a stable linkage, such as an ether bond. cytivalifesciences.com.cnjmb.or.kr The density of the ligand on the matrix and the length of the spacer arm are crucial parameters that can be optimized to balance binding capacity with the purity and recovery of the target enzyme. cytivalifesciences.com.cnnih.gov For example, a higher ligand density may increase binding capacity but can sometimes lead to stronger interactions that reduce recovery. cytivalifesciences.com.cn

This compound-based affinity chromatography demonstrates high selectivity for trypsin-like serine proteases. cytivalifesciences.com.cn This allows for the effective isolation of these enzymes in a single step from complex biological mixtures such as human plasma, human urine, or organic dust extracts. cytivalifesciences.com.cnjmb.or.krnih.gov However, the selectivity is not absolute. While the primary interaction is with the active site of serine proteases, studies have shown that this compound can also bind to some non-protease proteins, particularly certain calcium-dependent proteins like tropomyosin and actin. plos.org This potential for off-target binding must be considered when designing purification protocols.

Despite this, the technique has proven highly effective for purifying a range of specific proteases.